2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole

FAAH inhibition Benzothiazole scaffold SAR comparison

This compound belongs to the benzothiazoyl-piperidinyl methanone class, characterized by a 1,3-benzothiazole carbonyl core linked to a piperidine ring bearing a furan-2-ylmethanesulfonyl substituent. Its molecular identity is registered in PubChem.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 1448067-48-8
Cat. No. B2859047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole
CAS1448067-48-8
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H18N2O4S2/c21-18(17-19-15-5-1-2-6-16(15)25-17)20-9-7-14(8-10-20)26(22,23)12-13-4-3-11-24-13/h1-6,11,14H,7-10,12H2
InChIKeyZKPZPUOYNHGFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole (CAS 1448067-48-8): A Benzothiazole-Piperidine Chemical Probe for FAAH-Targeted Research


This compound belongs to the benzothiazoyl-piperidinyl methanone class, characterized by a 1,3-benzothiazole carbonyl core linked to a piperidine ring bearing a furan-2-ylmethanesulfonyl substituent. Its molecular identity is registered in PubChem [1]. The benzothiazole-piperidine-sulfonyl scaffold has been validated as a privileged structure for fatty acid amide hydrolase (FAAH) inhibition, with key SAR studies demonstrating that the sulfonyl group, piperidine ring, and benzothiazole are critical pharmacophoric elements [2].

Why In-Class Benzothiazole Analogs Cannot Be Interchanged: The Critical Role of the Sulfonyl Substituent in 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole


Structure-activity relationship (SAR) studies on benzothiazole-based FAAH inhibitors demonstrate that the sulfonyl substituent profoundly influences target potency and selectivity. In the published series, the most potent analog 16j (thiophene-2-sulfonyl) achieved an IC50 of 2 nM, whereas other sulfonyl variants exhibited substantially reduced activity [1]. This dramatic sensitivity to sulfonyl group identity means that the furan-2-ylmethylsulfonyl moiety of the title compound occupies a distinct region of chemical space not evaluated in any published SAR series. Consequently, neither the FAAH inhibitory potency, selectivity profile, nor off-target liability of this compound can be inferred from structurally related yet sulfonyl-divergent analogs.

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole: Quantitative Differentiation Evidence for Scientific Procurement Decisions


FAAH Inhibitory Potency Class-Level Comparison: Target Compound Versus Lead Benzothiazole-Sulfonyl Analogs

The benzothiazole-piperidine-sulfonyl chemotype is a validated FAAH inhibitor scaffold. In the Wang et al. series, analog 16j (thiophene-2-sulfonyl) displayed an IC50 of 2 nM against recombinant human FAAH [1]. No FAAH inhibition data are available for the furan-2-ylmethylsulfonyl-bearing target compound. Class-level SAR indicates that replacing the aryl-sulfonyl group with a heteroarylmethylsulfonyl moiety can alter potency by 10- to >100-fold [1]. Direct head-to-head comparison is not possible due to lack of test data for the target compound.

FAAH inhibition Benzothiazole scaffold SAR comparison

Physicochemical Property Differentiation: Target Compound Versus Lead FAAH Inhibitor 16j

Computed physicochemical descriptors from PubChem indicate that the target compound (C18H18N2O4S2) has a molecular weight of 390.5 g/mol, XLogP3-AA of 2.7, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. Comparator analog 16j (C23H25N3O3S2, MW 455.6) contains two hydrogen bond donors, a higher molecular weight, and an additional aromatic ring [2]. The lower MW and absence of H-bond donors in the target compound predict improved passive membrane permeability, a parameter relevant to CNS drug discovery.

Drug-likeness logP Hydrogen bonding CNS multiparameter optimization

Selectivity Profile Inference: Target Compound Class-Level FAAH Selectivity Over Other Serine Hydrolases

Compound 3 (the parent benzothiazole HTS hit) was evaluated by activity-based protein profiling (ABPP) in rat tissues and demonstrated exceptional selectivity for FAAH with no detectable off-target activity against other serine hydrolases [1]. The molecular modeling indicated that hydrophobic interactions of the benzothiazole ring with the enzyme active site contribute to this selectivity. Whether the furan-2-ylmethylsulfonyl modification of the target compound preserves this selectivity profile has not been tested. Compounds with non-aryl sulfonyl groups may exhibit altered selectivity due to differences in active site complementarity [1].

Selectivity profiling ABPP Serine hydrolase Off-target activity

Data Availability Gap: Direct Experimental Evidence for Target Compound Is Absent in Public Literature

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and patent databases (as of May 2026) yielded no direct experimental data—including enzyme inhibition IC50, cell-based activity, selectivity profiling, ADME/PK, or in vivo efficacy—for 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole (CAS 1448067-48-8). The compound is registered solely as a commercially available building block [1]. This stands in contrast to structurally related benzothiazole-piperidine-sulfonyl analogs such as 16j and compound 3, which have published IC50, selectivity, and mechanism-of-action data [2].

Data gap analysis Procurement risk Experimental validation required

Procurement-Validated Application Scenarios for 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole Based on Differentiated Evidence


FAAH Inhibitor Lead Optimization: Sulfonyl Substituent SAR Exploration

The published benzothiazole-piperidine FAAH inhibitor series demonstrates extreme sensitivity to sulfonyl substituent identity [1]. This target compound, bearing a furan-2-ylmethylsulfonyl group not present in any published analog, is suitable as a diversity element for SAR expansion studies aimed at probing the FAAH sulfonyl-binding pocket tolerance. Its procurement is justified specifically for side-by-side head-to-head comparison with the known thiophene-2-sulfonyl analog 16j (IC50 = 2 nM) to establish structure-activity relationships for this unexplored sulfonyl chemotype.

CNS Drug Discovery Physicochemical Optimization

The target compound's computed physicochemical profile—MW 390.5, XLogP3 2.7, zero H-bond donors—is aligned with CNS multiparameter optimization (MPO) guidelines for desirable brain penetration [1]. Compared to the lead FAAH inhibitor 16j (MW 455.6, 2 HBD) [2], this compound offers a leaner scaffold with potentially improved passive permeability. It is suited for use in CNS-targeted FAAH inhibitor programs where reduced molecular weight and HBD count are prioritization criteria.

Chemical Biology Tool Compound Development (Validation Required)

If FAAH inhibitory activity and selectivity are independently confirmed, the compound could serve as a chemical probe for studying endocannabinoid system modulation. The parent benzothiazole chemotype has demonstrated reversible FAAH inhibition with exceptional selectivity over other serine hydrolases [1]. Procurement for this purpose requires the end user to perform de novo biochemical characterization, as no public data currently support the compound's activity or selectivity.

Synthetic Building Block for Benzothiazole-Furan Hybrid Molecules

As a compound containing both a 1,3-benzothiazole carbonyl and a furan-2-ylmethanesulfonyl-piperidine moiety, this molecule can serve as a bifunctional intermediate for constructing more complex heterocyclic systems [1]. Its procurement is appropriate for medicinal chemistry laboratories engaged in fragment-based or diversity-oriented synthesis programs that require this specific substitution pattern as a synthetic handle.

Quote Request

Request a Quote for 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.